molecular formula C12H7ClF6N4O2S B1436354 methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate CAS No. 1823188-25-5

methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Cat. No.: B1436354
CAS No.: 1823188-25-5
M. Wt: 420.72 g/mol
InChI Key: UXAQZADSMMKTFQ-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is a complex organic compound that features a combination of pyridine, triazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate typically involves multiple steps. One common approach is to start with the synthesis of the pyridine and triazole intermediates, followed by their coupling and subsequent esterification.

    Synthesis of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of halogenation and trifluoromethylation reactions.

    Synthesis of Triazole Intermediate: The triazole intermediate is often prepared via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reaction: The pyridine and triazole intermediates are then coupled using thiolation reactions, often catalyzed by transition metals.

    Esterification: The final step involves esterification of the coupled product with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetate
  • Methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(difluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Uniqueness

Methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is unique due to the presence of both trifluoromethyl and triazole groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF6N4O2S/c1-25-7(24)4-26-10-21-9(12(17,18)19)22-23(10)8-6(13)2-5(3-20-8)11(14,15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQZADSMMKTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
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methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 6
methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

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